Cas no 4097-04-5 (Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI))

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI) structure
4097-04-5 structure
Product Name:Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI)
CAS-nummer:4097-04-5
MF:C20H24N10Na5O22P5
MW:1026.2760219574
CID:332073
PubChem ID:24893808
Update Time:2025-09-18

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • P1,P5-Di(adenosine-5′) pentaphosphate pentasodium
    • A(5′)P5(5′)A
    • Adenosine5'-(hexahydrogen pentaphosphate), P''''&reg
    • DIADENOSINE PENTAPHOSPHATE PENTASODIUM SALT
    • P1,P5-Di(adenosine-5') pentaphosphate pentasodium
    • P1,P5-Di(adenosine-5') pentaphosphate pentasodium salt
    • 2'and3'-mixture
    • 3'-adenosine monophosphate
    • 3'-AMP
    • 5'->5'-ester with adenosine,pentasodium salt
    • 5'-ester with adenosine, pentasodium salt (9CI)
    • A-3'-MP
    • adenosine 3'-monophosphate
    • adenosine 3'-phosphate
    • adenosine-3'-monophosphoric acid
    • ADENYLIC ACID,B
    • Ado-3'-P
    • fromyeast
    • synadenylicacid
    • DTXSID20193968
    • 4097-04-5
    • A(5')P5(5')A
    • P1,P5-Di(adenosine-5') pentaphosphate pentasodium salt, >=95% (HPLC), powder
    • pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    • Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
    • EINECS 223-852-7
    • A[5']P5[5']A SODIUM SALT
    • NNMFUJJMJIYTSP-CSMIRWGRSA-I
    • Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI)
    • MDL: MFCD00077718
    • Inchi: 1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
    • InChI-sleutel: NNMFUJJMJIYTSP-CSMIRWGRSA-I
    • LACHT: P(=O)([O-])(OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 1025.92000
  • Monoisotopische massa: 296.137222
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 32
  • Zware atoomtelling: 62
  • Aantal draaibare bindingen: 16
  • Complexiteit: 328
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 112

Experimentele eigenschappen

  • Kleur/vorm: No data available
  • Smeltpunt: No data available
  • Kookpunt: No data available
  • Vlampunt: No data available
  • Oplosbaarheid: H2O: 50 mg/mL
  • PSA: 543.70000
  • LogboekP: 1.02400
  • Dampfdruk: No data available

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI) Beveiligingsinformatie

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentasodium salt (9CI) Prijsmeer >>

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